3-butoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-butoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonylation reactions using propylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiadiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Similar structure with an oxadiazole ring instead of a thiadiazole ring.
N-(5-(3-methylbenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide: Contains both thiadiazole and oxazole rings.
Properties
Molecular Formula |
C16H21N3O4S2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-butoxy-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H21N3O4S2/c1-3-5-9-23-13-8-6-7-12(11-13)14(20)17-15-18-19-16(24-15)25(21,22)10-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,17,18,20) |
InChI Key |
ITHAJTHKAROVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CCC |
Origin of Product |
United States |
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